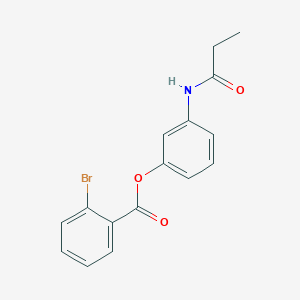

3-(Propionylamino)phenyl 2-bromobenzoate

Description

3-(Propionylamino)phenyl 2-bromobenzoate is a synthetic organic compound characterized by a 2-bromobenzoate ester backbone and a propionylamino substituent on the phenyl ring. Its synthesis involves reacting 3-amino-4-methoxybenzoic acid with propionyl chloride in dichloromethane using triethylamine (TEA) as a base, followed by condensation with substituted aryl amines to yield the final product . This method achieves overall yields of 40–60%, indicating a moderately efficient synthetic route . The compound’s structure combines a brominated aromatic ester with a propionylamino group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C16H14BrNO3 |

|---|---|

Molecular Weight |

348.19g/mol |

IUPAC Name |

[3-(propanoylamino)phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-6-5-7-12(10-11)21-16(20)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19) |

InChI Key |

SXIRJPOQCPNWIQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compounds synthesized alongside 3-(Propionylamino)phenyl 2-bromobenzoate in include derivatives with propionyloxy or acetoxy groups instead of the propionylamino substituent. These analogs share the same 2-bromobenzoate core but differ in their functional groups:

| Compound Type | Substituent | Synthesis Yield (%) | Key Reactants | Biological Activity Screening |

|---|---|---|---|---|

| 3-(Propionylamino)phenyl | Propionylamino | 40–60 | Propionyl chloride, TEA | Anti-EV71 (not quantified) |

| Propionyloxy/Acetoxy analogs | Propionyloxy/Acetyloxy | Not specified | Acetyl chloride/propionyl chloride | Anti-EV71 (not quantified) |

The propionylamino group introduces a secondary amide linkage, which may enhance hydrogen-bonding capacity compared to the ester-based propionyloxy or acetoxy groups. This structural distinction could affect solubility, stability, or target binding in biological systems .

Ketoprofen-Based Ester Derivatives

describes 2-(3-Benzoylphenyl)propionic acid 3-[2-(3-benzoylphenyl)propionyloxy]-propyl-ureido-propionylamino ester, a ketoprofen derivative with a ureido-propionylamino side chain. Key comparisons include:

- Synthesis: Both compounds use TEA as a base, but the ketoprofen derivative requires heating at 125°C, contrasting with the milder conditions (room temperature/reflux) for this compound .

Polymorphic Forms of Related Compounds

highlights polymorphic forms of (R)-2-[2-amino-3-(indol-3-yl)propionylamino]-2-methylpropionic acid, a compound with a propionylamino group but unrelated to bromobenzoates.

Research Findings and Implications

- Biological Activity : While anti-EV71 activity is cited for related compounds, the absence of specific IC₅₀ or EC₅₀ values for the target compound precludes definitive conclusions .

- Structural Influence: The propionylamino group may confer distinct interactions in biological systems compared to ester-linked substituents, warranting further comparative studies on receptor binding or metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.